molecular formula C25H25NO3S B11484238 4-cyclohexyl-N-(9H-xanthen-9-yl)benzenesulfonamide

4-cyclohexyl-N-(9H-xanthen-9-yl)benzenesulfonamide

Cat. No.: B11484238
M. Wt: 419.5 g/mol
InChI Key: JPGKGSQFIANWII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-N-(9H-xanthen-9-yl)benzenesulfonamide typically involves the reaction of 9H-xanthene-9-amine with 4-cyclohexylbenzenesulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-N-(9H-xanthen-9-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-cyclohexyl-N-(9H-xanthen-9-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyclohexyl-N-(9H-xanthen-9-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyclohexyl-N-(9H-xanthen-9-yl)benzenesulfonamide stands out due to its unique cyclohexyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C25H25NO3S

Molecular Weight

419.5 g/mol

IUPAC Name

4-cyclohexyl-N-(9H-xanthen-9-yl)benzenesulfonamide

InChI

InChI=1S/C25H25NO3S/c27-30(28,20-16-14-19(15-17-20)18-8-2-1-3-9-18)26-25-21-10-4-6-12-23(21)29-24-13-7-5-11-22(24)25/h4-7,10-18,25-26H,1-3,8-9H2

InChI Key

JPGKGSQFIANWII-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3C4=CC=CC=C4OC5=CC=CC=C35

Origin of Product

United States

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